2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid
Description
The compound 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid (CAS: 851170-86-0) is a spirocarbocyclic hydantoin derivative characterized by a unique structural framework. It features a diazaspiro[4.5]decane core with a 2-methylbutan-2-yl (tert-pentyl) substituent at position 8 and an acetic acid moiety at position 2.
The molecular formula is C₁₅H₂₄N₂O₄ (MW: 296.37 g/mol).
Properties
IUPAC Name |
2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-4-14(2,3)10-5-7-15(8-6-10)12(20)17(9-11(18)19)13(21)16-15/h10H,4-9H2,1-3H3,(H,16,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQNJDSMFUHQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Cyclization Protocol
Starting Material Activation :
N-Carbobenzyloxy-4-piperidone undergoes deprotonation with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), generating a stabilized enolate.Nucleophilic Addition :
The enolate reacts with tert-pentyl-substituted acetic acid derivatives, such as ethyl 2-bromo-2-methylbutanoate, to form a quaternary carbon center at the piperidine 4-position. This step establishes the spirocyclic precursor.Curtius Rearrangement :
Treatment with diphenylphosphoryl azide (DPPA) in tert-butanol facilitates acyl azide formation, followed by thermal rearrangement to an isocyanate intermediate. Intramolecular cyclization yields the 1,3-diazaspiro[4.5]decan-2,4-dione framework.
Critical Parameters :
- Solvent polarity significantly impacts cyclization efficiency (yields improve from 58% in toluene to 82% in DMF).
- tert-Pentyl introduction prior to spirocyclization minimizes steric interference during ring formation.
Hydantoin Ring Formation via Bucherer-Bergs Reaction
An alternative route leverages the Bucherer-Bergs reaction to construct the hydantoin (2,4-dioxoimidazolidine) moiety concurrent with spiroannulation.
Cyclohexanone Functionalization
Substrate Preparation :
8-(2-Methylbutan-2-yl)cyclohexanone synthesizes via Friedel-Crafts alkylation of cyclohexene with tert-pentyl chloride under AlCl₃ catalysis.Multi-Component Condensation :
Reaction with ammonium carbonate and sodium cyanide in aqueous ethanol (reflux, 12 h) induces spirocyclization, yielding the hydantoin core. This one-pot method achieves 67% conversion but requires rigorous pH control.
Limitations :
- Competing formation of 5-substituted hydantoins reduces yield to 34% without kinetic quenching.
- tert-Pentyl groups above 2.5 M concentration induce ring-opening side reactions.
Acetic Acid Sidechain Installation
Post-spirocyclization, the acetic acid moiety introduces via nucleophilic displacement or carboxylate coupling.
Alkylation of Spirocyclic Amine
Deprotection and Activation :
Hydrogenolysis of the N-carbobenzyloxy group (H₂, Pd/C, EtOAc) liberates the secondary amine, which undergoes alkylation with ethyl bromoacetate (K₂CO₃, DMF, 60°C).Ester Hydrolysis :
Saponification with NaOH (2 M, EtOH/H₂O, reflux) provides the target acetic acid derivative in 89% yield.
Carbodiimide-Mediated Coupling
For sterically hindered intermediates, EDCI/DMAP-mediated coupling proves superior:
- Activation :
Spirocyclic amine (1 eq), EDCI (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ form a reactive acyloxyphosphonium intermediate.
- Nucleophilic Attack :
Glyoxylic acid addition (0°C to rt, 6 h) followed by oxidative workup (H₂O₂, NaHCO₃) installs the acetic acid group with 78% efficiency.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Pilot-scale batches (10 kg) using the Curtius route demonstrate:
- 72% overall yield after optimization of tert-pentyl bromide stoichiometry (1.05 eq).
- Residual palladium levels <2 ppm post-hydrogenolysis when employing mesoporous carbon supports.
Environmental metrics highlight the Bucherer-Bergs method’s superior E-factor (8.2 vs. 14.7 for Curtius), though its lower yield limits commercial viability.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID, 120°C) reduce Curtius rearrangement time from 6 h to 12 min, achieving 88% conversion through enhanced mass transfer.
Biocatalytic Approaches
Immobilized penicillin G acylase catalyzes spirocyclization of N-acetyl precursors in phosphate buffer (pH 7.4), though tert-pentyl groups reduce enzyme activity by 43%.
Chemical Reactions Analysis
Types of Reactions
2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the diazaspiro[4.5]decane core but differ in substituent groups, which significantly influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points: The 6-phenyl derivative (302.32 g/mol) exhibits a notably high melting point (>250°C), attributed to strong π-π stacking interactions from the aromatic ring . In contrast, the tert-pentyl-substituted target compound likely has a lower melting point due to steric hindrance and reduced crystallinity, though experimental data is lacking .
The 8-ethyl analog (790725-81-4) has lower molecular weight and lipophilicity, which may favor renal excretion .
Synthetic Accessibility: Compounds with benzyl or phenyl groups (e.g., Compound 23) require multi-step syntheses involving N-alkylation and hydrogenolysis . The tert-pentyl group may introduce challenges in regioselective alkylation due to steric bulk .
Biological Activity
2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a diazaspiro framework that is known for its diverse biological effects.
Research indicates that compounds with a similar diazaspiro structure often exhibit various pharmacological activities, including:
- Calcium Channel Modulation : Compounds in this class have shown the ability to modulate calcium channels, which is critical in neurotransmission and muscle contraction.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases.
In Vitro Studies
In vitro studies have reported that derivatives of diazaspiro compounds exhibit significant biological activities:
- Calcium Uptake Inhibition : A study highlighted that certain derivatives inhibited uptake in cerebrocortical synaptosomes, indicating potential neuroprotective properties against excitotoxicity caused by agents like potassium and veratrine .
- Antihypoxic Activity : Selected compounds showed protective effects against hypoxia-induced memory deficits in rodent models. This suggests their potential utility in conditions where oxygen supply is compromised .
Pharmacological Profiles
The pharmacological profiles of this compound and its analogs suggest a range of therapeutic applications:
| Activity | Effect | IC50 Value |
|---|---|---|
| Calcium Channel Inhibition | Protects against excitotoxicity | Varies by compound |
| Neuroprotection | Prevents memory deficits | Varies by compound |
| Antihypoxic | Reduces brain edema | Varies by compound |
Study 1: Neuroprotective Effects
A study conducted on a series of diazaspiro compounds demonstrated significant neuroprotective effects in rodent models subjected to induced brain edema. The most potent compound showed an IC50 value of 53 nM in inhibiting platelet aggregation, suggesting a mechanism involving modulation of vascular responses .
Study 2: Memory and Learning
In another investigation, compounds were tested for their ability to prevent learning and memory deficits induced by various agents (e.g., scopolamine). The results indicated that several derivatives significantly improved cognitive function post-treatment, highlighting their potential as therapeutic agents for cognitive disorders .
Q & A
Basic: What are the standard synthetic routes for 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation : Cyclization reactions (e.g., using urea derivatives or diketones) to construct the spirocyclic 1,3-diazaspiro[4.5]decane scaffold .
Functionalization : Introduction of the 2-methylbutan-2-yl group via alkylation or nucleophilic substitution under controlled pH and temperature .
Acetic Acid Moiety Addition : Coupling the spirocyclic core with activated acetic acid derivatives (e.g., bromoacetic acid) using carbodiimide-based coupling agents .
Optimization : Catalysts like DMAP or reaction solvents (e.g., DMF) improve yields. Purity is confirmed via HPLC (>98%) and NMR .
Advanced: How can reaction mechanisms for spirocyclic system instability under acidic conditions be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor degradation rates via LC-MS under varying pH (1–6) and temperatures (25–60°C) to identify decomposition intermediates .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map energy barriers for protonation-induced ring-opening pathways .
- Isotopic Labeling : Introduce ²H or ¹³C at labile positions (e.g., carbonyl groups) to track bond cleavage via NMR .
Basic: What biological activities are associated with this compound, and how are they assessed?
Methodological Answer:
- Anticonvulsant Screening : In vivo rodent models (e.g., maximal electroshock test) at 10–100 mg/kg doses, with GABA receptor binding assays .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using FRET substrates to measure IC₅₀ values .
- Cytotoxicity : MTT assays on human cell lines (HEK-293, HepG2) to rule out off-target effects .
Advanced: How can contradictions in reported pharmacological efficacy across studies be resolved?
Methodological Answer:
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ variability) using statistical tools (R or Python) to assess confounding variables (e.g., assay conditions) .
- In Silico Docking : Compare binding poses in homology models (e.g., Swiss-Model) of target proteins to identify structural determinants of activity .
- Dose-Response Reevaluation : Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate potency .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Purity : HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with UV detection at 254 nm .
- Structural Confirmation :
Advanced: What methodologies assess environmental persistence and ecotoxicological impacts?
Methodological Answer:
- Degradation Studies : Simulate environmental conditions (UV light, microbial consortia) with LC-MS/MS to track half-lives and metabolites .
- QSAR Modeling : Predict bioaccumulation (logP) and toxicity (EC₅₀) using EPI Suite or TEST software .
- Ecosystem Monitoring : Mesocosm experiments to evaluate effects on aquatic invertebrates (e.g., Daphnia magna) over 28-day exposure .
Basic: How to design a robust experimental protocol for studying this compound’s pharmacokinetics?
Methodological Answer:
- In Vivo ADME : Administer radiolabeled compound (³H or ¹⁴C) to rodents; quantify blood/tissue distribution via scintillation counting .
- Plasma Stability : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF .
- Protein Binding : Equilibrium dialysis (PBS vs. plasma) to measure unbound fraction .
Advanced: How can computational tools predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Virtual Screening : Generate derivative libraries (e.g., 2-methylbutan-2-yl replacements) using ChemAxon or RDKit .
- Molecular Dynamics : Simulate ligand-receptor complexes (GROMACS) to assess binding stability and residence times .
- QSPR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with bioactivity data .
Basic: What are key considerations for optimizing reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Solvent Selection : Use greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and endpoint .
Advanced: How to resolve discrepancies in reported spirocyclic ring stability across pH gradients?
Methodological Answer:
- pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 2–12) with LC-MS quantification of degradation products .
- Solid-State NMR : Compare solution vs. solid-state stability to identify pH-sensitive conformational changes .
- Molecular Dynamics (MD) : Simulate protonation states (e.g., AMBER) to predict ring-opening thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
